a-Trisaccharide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

A-Trisaccharide is a specific type of oligosaccharide composed of three monosaccharide units linked by glycosidic bonds. Its structure can vary based on the types of monosaccharides involved and the nature of the glycosidic linkages, which can be either alpha or beta configurations. The unique arrangement of these components gives A-Trisaccharide distinct chemical and physical properties, making it a subject of interest in both biochemical and industrial applications .

A-Trisaccharides exhibit significant biological activities, particularly in immunology and microbiology. They can serve as antigens, influencing immune responses. For example, certain A-Trisaccharides are recognized by antibodies in blood group systems, which are critical for transfusion compatibility and organ transplantation . Additionally, they may play roles in cell signaling and recognition processes due to their structural diversity.

The synthesis of A-Trisaccharide often involves complex chemical methodologies that require precise control over stereochemistry and regioselectivity. Common approaches include:

- Glycosylation Reactions: Utilizing glycosyl donors and acceptors to form glycosidic bonds selectively. For instance, the synthesis may involve using protected monosaccharides to control the formation of alpha or beta linkages .

- Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of trisaccharides from simpler sugars through transglycosylation reactions .

- Chemical Synthesis: Involves multi-step

A-Trisaccharides find applications across various fields:

- Biomedical Research: Used as model compounds for studying immune responses and interactions with pathogens.

- Pharmaceuticals: Potential use in drug development due to their biological activities.

- Food Industry: Serve as prebiotics that promote gut health by stimulating beneficial bacteria growth .

Interaction studies involving A-Trisaccharides focus on their binding affinities with proteins, particularly antibodies. Research has shown that these compounds can interact with specific receptors on immune cells, influencing cellular responses. For example, studies have explored how A-Trisaccharides interact with anti-alpha-Gal antibodies, which are relevant in xenotransplantation contexts . These interactions are crucial for understanding their role in immunogenicity and potential therapeutic applications.

A-Trisaccharide is part of a broader class of trisaccharides, which include various structural analogs. Here are some similar compounds:

| Trisaccharide | Monosaccharide Units | Glycosidic Bonds |

|---|---|---|

| Nigerotriose | Glucose (α(1→3) linkage) | α(1→3), α(1→3), α(1→3) |

| Maltotriose | Glucose (α(1→4) linkage) | α(1→4), α(1→4), α(1→4) |

| Melezitose | Glucose and Fructose | α(1→2), α(1→3) |

| Raffinose | Galactose, Glucose, Fructose | α(1→6), β(1→2) |

Uniqueness

A-Trisaccharide is unique due to its specific configuration and biological roles compared to other trisaccharides. Its ability to serve as an antigen and its selective interactions with antibodies highlight its distinctiveness in immunological contexts. Furthermore, the methods used for its synthesis often require advanced techniques that may not be applicable to other similar compounds.

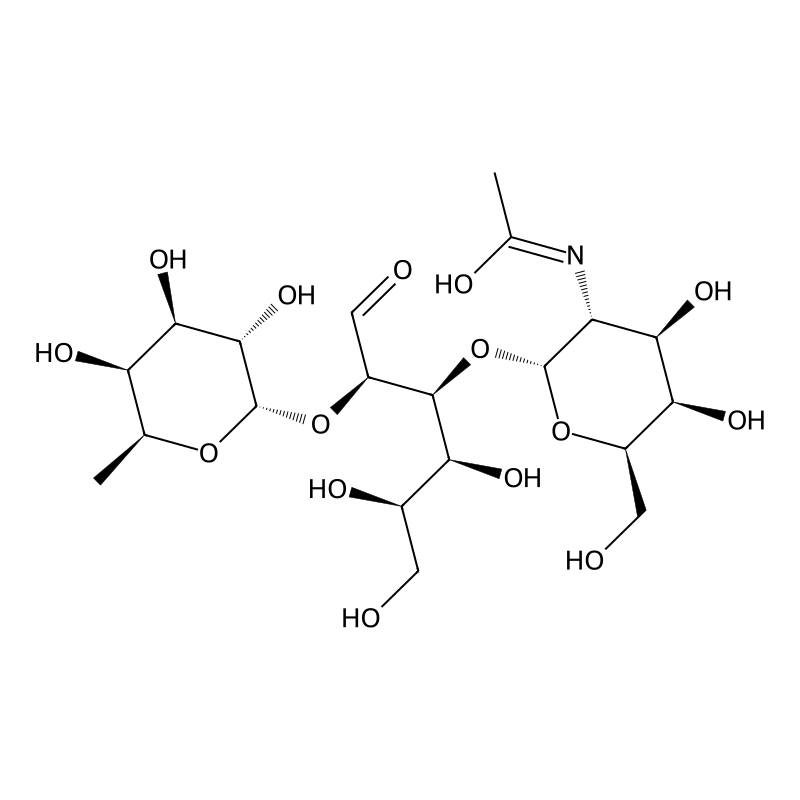

a-Trisaccharide, also known as Blood Group A Trisaccharide, is a complex carbohydrate with significant biological relevance in human blood group determination [1]. The molecular formula of a-Trisaccharide is C20H35NO15, with a precise molecular weight of 529.5 g/mol [1]. This trisaccharide consists of three monosaccharide units connected through glycosidic bonds, forming a specific structural arrangement that defines its biological properties [2].

The complete IUPAC name of a-Trisaccharide is N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide [1]. This systematic name precisely describes the stereochemical configuration and connectivity of all atoms within the molecule, though its complexity demonstrates why common names are frequently used in practice [3].

In condensed carbohydrate nomenclature, a-Trisaccharide can be represented as GalNAc(α1-3)[Fuc(α1-2)]aldehydo-Gal, which indicates its composition of N-acetylgalactosamine (GalNAc), fucose (Fuc), and galactose (Gal) monosaccharide units [1]. This notation also specifies the glycosidic linkage patterns between these units, which are critical to the molecule's structure and function [4].

| Property | Value |

|---|---|

| Common Name | a-Trisaccharide, Blood Group A Trisaccharide |

| Molecular Formula | C20H35NO15 |

| Molecular Weight | 529.5 g/mol |

| CAS Number | 49777-13-1 |

| IUPAC Condensed | Fuc(α1-2)[GalNAc(α1-3)]aldehydo-Gal |

Table 1: Key molecular identifiers of a-Trisaccharide [1] [3]

Glycosidic Bond Configuration: α/β-Linkage Patterns

The a-Trisaccharide features specific glycosidic bond configurations that are essential to its structural integrity and biological recognition [5]. Glycosidic bonds are formed between the hemiacetal or hemiketal group of a saccharide and the hydroxyl group of another compound, creating an ether-like linkage that joins monosaccharide units [9].

In a-Trisaccharide, there are two critical glycosidic linkages with distinct configurations [1]. The first is an α(1→2) linkage between fucose and galactose, where the anomeric carbon (C1) of fucose connects to the C2 hydroxyl group of galactose [1] [7]. The second is an α(1→3) linkage between N-acetylgalactosamine and galactose, where the anomeric carbon of N-acetylgalactosamine connects to the C3 hydroxyl group of galactose [1] [7].

The α-configuration in these linkages indicates that the hydroxyl group at the anomeric carbon is positioned on the opposite side of the ring from the terminal CH2OH group (in the Haworth projection) [14]. This stereochemical arrangement is crucial for the biological recognition of a-Trisaccharide as the determinant of blood group A [1] [5].

The specific α-linkage pattern in a-Trisaccharide can be contrasted with β-linkages found in other trisaccharides, where the anomeric hydroxyl group would be on the same side as the terminal CH2OH group [14]. The α-configuration creates a distinct three-dimensional structure that influences the molecule's conformational properties and biological interactions [9] [10].

| Glycosidic Bond | Configuration | Connected Monosaccharides |

|---|---|---|

| (1→2) | α | Fucose to Galactose |

| (1→3) | α | N-acetylgalactosamine to Galactose |

Table 2: Glycosidic linkage patterns in a-Trisaccharide [1] [7]

Stereochemical Features and Isomerism

a-Trisaccharide exhibits complex stereochemical features due to the presence of multiple stereogenic centers within each monosaccharide unit [15]. The molecule contains a total of 12 stereogenic centers, with each monosaccharide contributing several chiral carbons that define the overall three-dimensional structure [1] [3].

The fucose component of a-Trisaccharide is present as α-L-fucopyranose, which has the L-configuration at its chiral centers and an α-orientation at its anomeric carbon [1]. The N-acetylgalactosamine component exists as α-D-galactopyranose with an N-acetyl group at C2, featuring the D-configuration at its chiral centers and an α-orientation at its anomeric carbon [1] [7]. The galactose component serves as the reducing end of the trisaccharide and exists in the D-configuration [1].

Isomerism in a-Trisaccharide can manifest in several forms [26]. Anomeric isomerism occurs at the anomeric carbons, where the hydroxyl group can adopt either an α or β orientation relative to the ring [28]. While a-Trisaccharide specifically features α-linkages, synthetic or natural variants with β-linkages would represent distinct anomeric isomers with different physical and biological properties [29].

Positional isomerism is another important consideration, where the same monosaccharide units could be connected through different hydroxyl groups [26]. For example, if the N-acetylgalactosamine were connected to galactose via a (1→4) linkage instead of the (1→3) linkage found in a-Trisaccharide, this would constitute a positional isomer with potentially different biological activity [26] [27].

The stereochemical features of a-Trisaccharide are critical for its recognition by specific enzymes and antibodies, particularly in the context of blood group determination [1] [5]. The precise three-dimensional arrangement of hydroxyl groups and glycosidic bonds creates a unique molecular surface that serves as a recognition element in biological systems [23].

Crystallographic Characterization and 3D Conformational Analysis

Crystallographic studies of a-Trisaccharide and related blood group trisaccharides have provided valuable insights into their three-dimensional structures and conformational preferences [17]. X-ray crystallography has revealed that a-Trisaccharide adopts specific conformations stabilized by intramolecular hydrogen bonding networks and steric interactions between the monosaccharide units [18].

The crystal structure of a-Trisaccharide shows that the fucose and N-acetylgalactosamine residues extend from opposite sides of the central galactose unit, creating a branched structure [17] [19]. This arrangement minimizes steric hindrance between the two terminal monosaccharides while optimizing hydrogen bonding interactions [17].

Conformational analysis of a-Trisaccharide in solution, studied through nuclear magnetic resonance (NMR) spectroscopy, indicates that the molecule exhibits some degree of flexibility around its glycosidic bonds [22]. However, certain conformational states are energetically favored due to the anomeric effect and other stereoelectronic factors [22] [17].

The α(1→2) linkage between fucose and galactose typically adopts a conformation where the φ (phi) and ψ (psi) torsion angles cluster around specific values that minimize steric repulsion between the monosaccharide rings [17] [22]. Similarly, the α(1→3) linkage between N-acetylgalactosamine and galactose favors conformations that optimize the spatial arrangement of the rings and functional groups [17].

Three-dimensional conformational analysis using molecular dynamics simulations has shown that a-Trisaccharide samples multiple conformational states in solution, with transitions between these states occurring on the nanosecond timescale [22]. These conformational dynamics are important for understanding how a-Trisaccharide interacts with proteins such as antibodies and lectins [23].

| Structural Feature | Conformational Characteristics |

|---|---|

| α(1→2) Fucose-Galactose linkage | Preferred φ/ψ torsion angles minimize steric repulsion |

| α(1→3) GalNAc-Galactose linkage | Adopts conformations that optimize ring spacing |

| Overall 3D structure | Branched arrangement with fucose and GalNAc extending from opposite sides of galactose |

| Solution dynamics | Multiple conformational states with nanosecond transitions |

Table 3: Conformational properties of a-Trisaccharide based on crystallographic and NMR studies [17] [22] [23]

The crystallographic characterization of a-Trisaccharide in complex with proteins has further elucidated its biologically relevant conformations [19] [23]. When bound to antibodies or lectins, a-Trisaccharide may adopt specific conformations that differ from its preferred states in solution, highlighting the importance of conformational flexibility in molecular recognition processes [18] [23].

Enzymatic synthesis represents one of the most efficient and stereoselective approaches for constructing alpha-trisaccharides. Galactosyltransferases and fucosyltransferases serve as key biocatalysts in these transformations, offering high specificity and mild reaction conditions compared to purely chemical methods [1].

Galactosyltransferase-Mediated Synthesis

Alpha-1,4-galactosyltransferase from Neisseria meningitidis and beta-1,4-galactosyltransferase from Helicobacter pylori have proven particularly effective for trisaccharide synthesis [1]. The P1 trisaccharide (Galα1,4Galβ1,4GlcNAc) synthesis exemplifies this approach, where sequential galactosylation of N-acetylglucosamine produces the desired trisaccharide structure with 73% efficiency when both transferases are combined [1] [2].

The enzymatic pathway involves initial formation of N-acetyllactosamine (LacNAc) through beta-1,4-galactosyltransferase activity, followed by alpha-1,4-galactosyltransferase-mediated addition of the terminal galactose residue [1]. This sequential approach yields 90% efficiency for the first glycosylation step and 95% for the second step when performed individually [2].

Beta-galactosidases from various microorganisms have also demonstrated transglycosylation capabilities for trisaccharide synthesis. Bacillus circulans beta-galactosidase produces trehalose-derived trisaccharides with yields reaching 19.5% of total carbohydrates, with beta-galactosyl-(1→4)-trehalose as the predominant product [3]. The enzyme from Aspergillus oryzae shows similar activity but with lower overall productivity [3].

Fucosyltransferase Applications

Fucosyltransferases enable the synthesis of fucosylated trisaccharides, which are crucial components of human milk oligosaccharides and blood group antigens. Alpha-1,2-fucosyltransferases from various sources, including Helicobacter species, catalyze the formation of 2'-fucosyllactose and related structures [4].

The enzyme from Helicobacter sp. 11S02629-2 demonstrates exceptional performance, achieving 98% yield of 2'-fucosyllactose from lactose without significant byproduct formation [4]. This represents the highest reported yield for enzymatic 2'-fucosyllactose synthesis to date. The reaction reaches maximum titers of 94.7 grams per liter in fed-batch cultivation systems [4].

Alpha-1,3-fucosyltransferases from Helicobacter pylori facilitate Lewis X trisaccharide synthesis when combined with appropriate sugar nucleotide donors [5]. These enzymes accept various fucose analogs, enabling the preparation of structurally diverse trisaccharide libraries with C-5 substituted fucose residues [5].

Optimization Parameters

Enzymatic trisaccharide synthesis requires careful optimization of several parameters. Acceptor substrate concentration significantly influences product distribution, with 75 millimolar N-acetylglucosamine identified as optimal for P1 trisaccharide production [2]. Higher concentrations favor disaccharide formation due to preferential consumption of UDP-galactose in the primary glycosylation step [2].

Temperature and pH conditions must be balanced to maintain enzyme stability while ensuring adequate reaction rates. Most galactosyltransferases function optimally at physiological pH (7.0-7.4) and moderate temperatures (25-37°C) [1]. Divalent metal ions, particularly manganese and magnesium, are essential cofactors for glycosyltransferase activity [1].

Chemoenzymatic Strategies for α-Gal Epitope Construction

Chemoenzymatic approaches combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis, proving particularly valuable for constructing complex alpha-galactosyl epitopes. These strategies typically employ recombinant glycosyltransferases in conjunction with sugar nucleotide regeneration systems [6] [7].

Recombinant α-1,3-Galactosyltransferase Systems

Truncated bovine alpha-1,3-galactosyltransferase (residues 80-368) expressed in Escherichia coli serves as an efficient catalyst for alpha-Gal epitope synthesis [6]. This recombinant enzyme demonstrates high specific activity and produces soluble protein suitable for large-scale applications [6].

The chemoenzymatic synthesis of alpha-Gal epitopes employs lactose or N-acetyllactosamine as acceptor substrates. When combined with UDP-galactose regeneration systems, complete conversion to the trisaccharide product Galα1,3Galβ1,4Glc is achieved [6]. The method enables gram-scale synthesis of these immunologically important structures [6].

Multi-enzyme systems incorporating sucrose synthase and UDP-glucose 4-epimerase facilitate in situ regeneration of expensive sugar nucleotide donors [7]. This approach reduces costs while maintaining high conversion efficiency. The complete system produces alpha-Gal trisaccharides from inexpensive starting materials including sucrose and catalytic amounts of nucleotide cofactors [7].

Polyethylene Glycol-Supported Synthesis

Homogeneously soluble polyethylene glycol supports enable simplified product isolation while maintaining enzymatic activity [7]. The alpha-Gal trisaccharide Galα1,3Galβ1,4GlcNAc has been successfully synthesized on polyethylene glycol supports using multi-enzyme systems [7].

This approach combines the advantages of solid-phase synthesis with the accessibility of homogeneous catalysis. Subsequent hydrogenolytic cleavage releases the free trisaccharide in good yield [7]. Diafiltration techniques simplify workup procedures and enable catalyst recovery [7].

GDP-Fucose Regeneration Systems

Fucose kinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis provides an efficient route to GDP-fucose and fucosylated trisaccharides [5]. This bifunctional enzyme converts L-fucose to GDP-fucose via a fucose-1-phosphate intermediate with excellent kinetic parameters [5].

The Bacteroides fragilis enzyme exhibits superior activity compared to plant homologs, with 19-fold and 9-fold greater maximal activities for the fucokinase and GDP-fucose pyrophosphorylase reactions, respectively [5]. Kinetic studies reveal Km values of 0.045 millimolar for L-fucose and 0.030 millimolar for fucose-1-phosphate [5].

Coupled with alpha-1,3-fucosyltransferases, this system enables synthesis of Lewis X trisaccharide derivatives bearing diverse C-5 substituents [5]. The method tolerates alkyne, alkene, and fluorine-substituted fucose analogs with catalytic efficiencies within threefold of the natural substrate [5].

Substrate Scope and Limitations

Chemoenzymatic strategies accommodate various acceptor substrates, though specificity varies among different transferases. Alpha-1,3-galactosyltransferases preferentially accept substrates with beta-D-Gal-(1→4)-beta-D-GlcNAc termini at their nonreducing ends [8]. Terminal galactose residues in the beta configuration are essential for productive binding [8].

Fucosyltransferases display more restrictive substrate specificity. Alpha-1,2-fucosyltransferases require terminal galactose residues in specific linkage contexts, while alpha-1,3-fucosyltransferases prefer N-acetyllactosamine-type acceptors [5]. Chemical modification of acceptor substrates can expand the synthetic scope but may reduce enzymatic efficiency [5].

Chemical Synthesis: Protecting Group Strategies and Stereoselective Glycosylation

Chemical glycosylation remains the most versatile approach for alpha-trisaccharide synthesis, offering complete control over regiochemistry and stereochemistry through strategic protecting group manipulation. The success of these syntheses depends critically on the careful selection of protecting groups to achieve the desired stereochemical outcome [9] [10].

Neighboring Group Participation

Classical neighboring group participation by 2-O-acyl protecting groups represents the most reliable method for achieving 1,2-trans glycosidic linkages [9]. Acetate, benzoate, chloroacetate, and pivaloate groups at the C-2 position facilitate formation of dioxolenium ion intermediates, directing nucleophilic attack to produce the desired stereochemistry [9].

The synthesis of blood group A trisaccharide exemplifies effective use of neighboring group participation [11] [12]. Employment of 2-azido-2-deoxy-selenogalactoside donors bearing 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) protecting groups achieves efficient alpha-glycosylation [11]. The 3-O-benzoyl group provides additional stereochemical control through remote participation effects [11].

Recent mechanistic studies have revealed that reaction concentration significantly influences the stereochemical outcome of neighboring group-directed glycosylations [13]. Higher concentrations favor competing SN2-like pathways with covalent donors, eroding 1,2-trans selectivity [13]. Optimal results are obtained at lower concentrations where the desired neighboring group participation mechanism predominates [13].

Conformationally Constraining Protecting Groups

Cyclic protecting groups that restrict donor conformation provide enhanced stereochemical control beyond simple neighboring group participation [9] [10]. The 4,6-O-benzylidene protecting group serves as a classic example, constraining the donor to conformations that favor specific stereochemical outcomes [9].

Di-tert-butylsilylene (DTBS) protection across the 4,6-positions of galactosyl donors enables highly selective 1,2-cis-glycosylation [10]. This bulky protecting group enforces conformational restrictions that destabilize unwanted oxocarbenium ion geometries while stabilizing those leading to the desired products [10].

The 3,4-O-bisacetal protecting system demonstrates moderate beta-selectivity in glucosylation reactions [9]. Computational studies suggest that conformational factors outweigh electronic effects in determining the stereochemical outcome [9]. The cyclic protection constrains the donor conformation, leading to increased steric interactions that destabilize certain oxocarbenium ion conformations [9].

Stereoselective Alpha-Glycosylation Methods

Alpha-glycoside formation presents particular challenges due to the thermodynamic preference for beta-anomers in most cases. Several strategies have been developed to overcome this inherent bias and achieve reliable alpha-selectivity [10] [14].

Picolinyl and picoloyl protecting groups provide alpha-directing effects through hydrogen bonding interactions with the developing oxocarbenium ion [10]. These nitrogen-containing aromatics can coordinate to the anomeric center, influencing the approach trajectory of nucleophilic acceptors [10].

The use of glycosyl sulfonates represents an emerging strategy for alpha-selective glycosylation [15]. Digitoxose-containing donors bearing appropriate sulfonate leaving groups achieve excellent alpha-selectivity when matched with suitable activating systems [15]. This approach has enabled efficient synthesis of alpha-linked digitoxose trisaccharides relevant to natural products like kijanimicin [15].

Reactivity tuning through protecting group modification offers another approach to alpha-selectivity [14]. By carefully balancing donor reactivity with acceptor nucleophilicity, highly stereoselective 1,1'-glycosylations can be achieved [14]. This strategy has proven particularly effective for synthesizing non-reducing disaccharides with defined stereochemistry [14].

Protecting Group-Free Strategies

Recent advances have focused on developing protecting group-free glycosylation methods to streamline synthesis and reduce waste [16] [17]. These approaches exploit the differential reactivity of the anomeric center compared to other hydroxyl groups [16].

Base-promoted glycosylation using allyl glycosyl sulfones enables fully unprotected, stereoselective glycosylation of carboxylic acids [17]. This method operates under mild conditions with visible light irradiation and demonstrates remarkable substrate scope [17]. The transformation is stereoconvergent and compatible with free hydroxyl groups on both donor and acceptor [17].

Dibenzyloxy-1,3,5-triazin-2-yl glycosides serve as effective donors for protecting group-free synthesis [18]. These activated donors can couple with unprotected acceptors under mild conditions while maintaining good stereoselectivity [18]. The triazine leaving group provides sufficient activation while being compatible with free hydroxyl functionalities [18].

Optimization of Glycosylation Conditions

Solvent selection plays a crucial role in determining glycosylation outcomes. Nonpolar solvents like dichloromethane and toluene generally favor formation of tight ion pairs, leading to enhanced stereoselectivity [9]. Polar solvents can disrupt these associations, resulting in reduced selectivity but potentially improved reactivity [9].

Temperature control is critical for maintaining selectivity while ensuring reasonable reaction rates. Low temperatures typically favor kinetic control and improved stereoselectivity, while higher temperatures may lead to thermodynamic equilibration and erosion of selectivity [9]. Most successful alpha-glycosylations are performed between -78°C and 0°C [11] [19].

Promoter systems must be carefully matched to the donor structure and desired outcome. N-Iodosuccinimide/triflic acid combinations work well for thioglycoside donors [20], while methylsulfenyl triflate provides effective activation for selenoglycoside systems [11]. The choice of promoter significantly influences both reactivity and stereochemistry [9].

Biosynthetic Pathways in Biological Systems

Biological systems employ sophisticated enzymatic cascades to synthesize alpha-trisaccharides with remarkable efficiency and selectivity. These biosynthetic pathways have evolved to operate under physiological conditions while maintaining strict control over product formation [2] [21].

UDP-Galactose Biosynthesis and Utilization

The Leloir pathway represents the primary route for UDP-galactose formation in most organisms [2]. UDP-glucose 4-epimerase catalyzes the reversible conversion of UDP-glucose to UDP-galactose, providing the donor substrate for galactosyltransferase reactions [2]. This enzyme requires NAD+ as a cofactor and operates through a ping-pong mechanism involving oxidation and reduction at the C-4 position [2].

Sucrose synthase offers an alternative pathway for UDP-sugar generation from readily available substrates [2]. This enzyme catalyzes the reversible cleavage of sucrose in the presence of UDP to generate UDP-glucose and fructose [2]. The reaction is driven forward by continuous consumption of UDP-glucose in subsequent biosynthetic steps [2].

The integrated pathway combining sucrose synthase and UDP-glucose 4-epimerase enables efficient UDP-galactose regeneration from inexpensive starting materials [2]. Anabaena species sucrose synthase demonstrates superior compatibility with Escherichia coli expression systems compared to plant homologs [2]. This prokaryotic enzyme exhibits favorable kinetic parameters for biotechnological applications [2].

GDP-Fucose Biosynthetic Routes

Two distinct pathways exist for GDP-fucose biosynthesis: the de novo pathway and the salvage pathway [5]. The de novo pathway involves GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase activities [5]. This route predominates in most mammalian cells and many microorganisms [5].

The salvage pathway utilizes free L-fucose through the action of fucokinase and GDP-fucose pyrophosphorylase activities [5]. Bacteroides fragilis expresses a bifunctional enzyme (FKP) that catalyzes both reactions, converting L-fucose to GDP-fucose via a fucose-1-phosphate intermediate [5]. This enzyme demonstrates exceptional catalytic efficiency with Vmax values of 365 and 878 per minute for the fucokinase and pyrophosphorylase reactions, respectively [5].

Substrate specificity studies reveal that Bacteroides fragilis FKP tolerates various fucose analogs [5]. Alkyne, alkene, and fluorine-substituted derivatives are phosphorylated with catalytic efficiencies within threefold of the natural substrate [5]. However, removal of the C-5 methyl group results in a 43-fold decrease in efficiency, highlighting the importance of this structural feature for enzyme recognition [5].

Capsular Polysaccharide Assembly

Bacterial capsular polysaccharides often contain repeating trisaccharide units assembled through coordinated enzymatic activities [22]. The biosynthesis involves sequential glycosyltransferase reactions that build the repeating units on lipid carriers before polymerization and export [22].

Escherichia coli K-12 employs a multi-step pathway for colanic acid biosynthesis that includes trisaccharide-containing repeating units [22]. The pathway involves more than 20 genes encoding glycosyltransferases, sugar nucleotide biosynthetic enzymes, and export machinery [22]. Tight regulation ensures coordinated expression of all required activities [22].

The assembly process begins with the transfer of glucose-1-phosphate to undecaprenyl phosphate, forming the lipid-linked primer [22]. Subsequent glycosyltransferase reactions add sugar residues in a defined sequence to build the complete repeating unit [22]. Quality control mechanisms ensure proper assembly before polymerization and export [22].

Metabolic Engineering Applications

Metabolic engineering approaches have successfully reconstructed trisaccharide biosynthetic pathways in heterologous hosts [1] [4]. These systems enable large-scale production of valuable trisaccharides for pharmaceutical and nutraceutical applications [1] [4].

Engineered Escherichia coli strains expressing multiple galactosyltransferases achieve efficient P1 trisaccharide synthesis [1]. The system incorporates sucrose synthase and UDP-glucose 4-epimerase for cofactor regeneration, enabling production from simple starting materials [1]. Optimization of enzyme expression levels and cultivation conditions yields 50 millimolar P1 trisaccharide with 67% conversion efficiency [2].

Similar approaches have been applied to 2'-fucosyllactose production using engineered fucosyltransferase expression [4]. Deletion of competing pathways (lacZ and wcaJ genes) eliminates unwanted byproducts and improves yield [4]. The optimized system achieves near-theoretical yields approaching 98% conversion of lactose to 2'-fucosyllactose [4].

Regulation and Quality Control

Biosynthetic pathways incorporate multiple levels of regulation to ensure appropriate trisaccharide production [22]. Transcriptional control mechanisms respond to environmental conditions and metabolic demands [22]. Post-translational modifications and allosteric effectors provide additional regulatory layers [22].

Feedback inhibition prevents overaccumulation of pathway intermediates and end products [22]. UDP-galactose 4-epimerase activity is subject to product inhibition, maintaining appropriate UDP-sugar ratios [2]. Glycosyltransferases often exhibit substrate inhibition at high concentrations, preventing wasteful side reactions [2].

Quality control systems monitor the fidelity of trisaccharide assembly [22]. Proofreading activities can detect and correct misincorporated residues before export [22]. Chaperone proteins assist in proper folding and assembly of biosynthetic enzymes [22]. These mechanisms ensure that only correctly assembled trisaccharides are incorporated into larger structures [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types